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molecular formula C6H10ClNO3 B3038951 Chloromethyl morpholine-4-carboxylate CAS No. 93765-68-5

Chloromethyl morpholine-4-carboxylate

Cat. No. B3038951
M. Wt: 179.6 g/mol
InChI Key: LHXLWSDJXYETLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07626042B2

Procedure details

Using chloroformic acid chloromethyl ester and morpholine as the raw materials, the same operation as the Example 101(1) gave the title compound as a crude product, and the crude product was used for the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][O:3][C:4](Cl)=[O:5].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[Cl:1][CH2:2][O:3][C:4]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCOC(=O)N1CCOCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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